![molecular formula C11H20N4O2 B1423329 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1354963-12-4](/img/structure/B1423329.png)
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Übersicht
Beschreibung
“1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a chemical compound classified as a piperazine derivative. It has a molecular formula of C11H20N4O2 . This compound is also known as EEP or TD-8954.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is defined by its molecular formula, C11H20N4O2 . The average mass of this compound is 240.302 Da, and its monoisotopic mass is 240.158630 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Several studies have explored the antimicrobial properties of derivatives similar to 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. For instance, Bektaş et al. (2007) synthesized derivatives and found some to possess good or moderate activities against microorganisms (Bektaş et al., 2007). Similarly, Foks et al. (2004) investigated the tuberculostatic activity of derivatives, revealing minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Crystal Structure and Density Functional Theory (DFT) Calculations
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel derivatives, revealing insights into the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Antioxidant Activity
A study by Mallesha et al. (2014) screened derivatives for antioxidant activity, identifying compound 2c as an effective radical scavenger (Mallesha et al., 2014).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized a derivative and evaluated its in vitro antibacterial and anthelmintic activity, finding it exhibited moderate effectiveness (Sanjeevarayappa et al., 2015).
Anticancer Properties
Sharma et al. (2014) synthesized derivatives and evaluated their antibacterial, antifungal, and anticancer activities, with some compounds showing significant effects on Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Synthesis and Design of Derivatives
Several studies focus on the synthesis and design of derivatives for varied applications, such as Başoğlu et al. (2013) exploring azole derivatives with antimicrobial activities (Başoğlu et al., 2013) and Kumar et al. (2017) investigating antidepressant and antianxiety activities (Kumar et al., 2017).
Anticonvulsant Activity
Harish et al. (2013) synthesized novel derivatives and assessed their anticonvulsant activity, finding compounds 8d, 8e, 8f, and 8h to be potent (Harish et al., 2013).
Antibacterial Activity of Bis-Oxadiazole Piperazines
Zhang Huibin (2004) synthesized bis-oxadiazole piperazines, which demonstrated potential antibacterial activity (Zhang Huibin, 2004).
Eigenschaften
IUPAC Name |
3-(1-ethoxyethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-16-9(2)11-13-10(17-14-11)8-15-6-4-12-5-7-15/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZWMWUWEAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173838 | |
| Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine | |
CAS RN |
1354963-12-4 | |
| Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



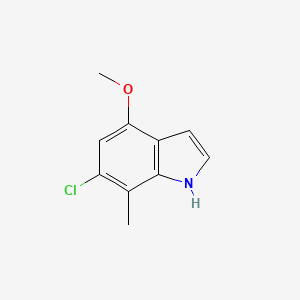
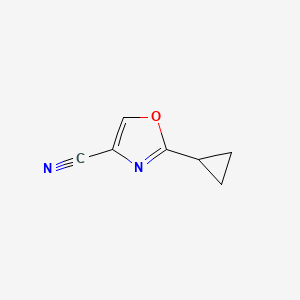
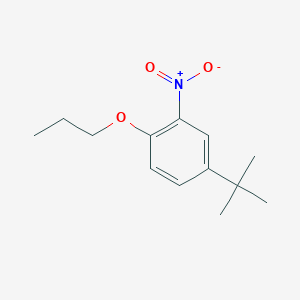
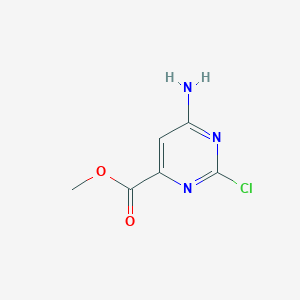
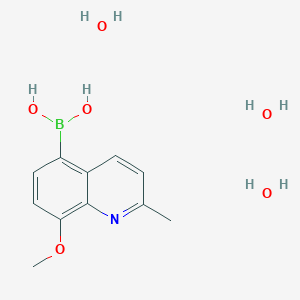

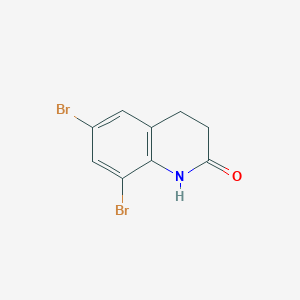
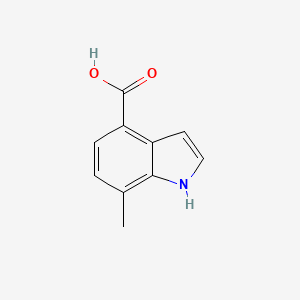

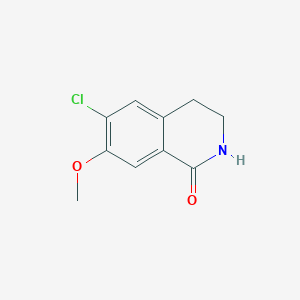
![4-[(2,2-Dimethylpropyl)carbamoyl]benzoic acid](/img/structure/B1423261.png)
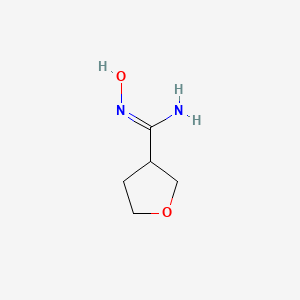

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]-3-phenylpropanoic acid](/img/structure/B1423266.png)